molecular formula C20H21ClN4O3S B3014554 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215321-54-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B3014554
CAS No.: 1215321-54-2
M. Wt: 432.92
InChI Key: MDLWBNCENSEFJT-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the imidazole, benzothiazole, and furan rings, followed by their coupling. Common synthetic routes may include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Formation of the Benzothiazole Ring: This can be synthesized via the condensation of 2-aminothiophenol with an appropriate aldehyde.

    Formation of the Furan Ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with imidazole, benzothiazole, or furan rings, such as:

    Imidazole Derivatives: E.g., metronidazole, an antimicrobial agent.

    Benzothiazole Derivatives: E.g., riluzole, used in the treatment of amyotrophic lateral sclerosis.

    Furan Derivatives: E.g., furosemide, a diuretic.

Uniqueness

What sets N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S.ClH/c1-2-26-15-6-7-16-18(13-15)28-20(22-16)24(19(25)17-5-3-12-27-17)10-4-9-23-11-8-21-14-23;/h3,5-8,11-14H,2,4,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLWBNCENSEFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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